Product packaging for Benzene, [(1E)-3,3-dichloro-1-propenyl]-(Cat. No.:CAS No. 51157-80-3)

Benzene, [(1E)-3,3-dichloro-1-propenyl]-

Cat. No.: B14650444
CAS No.: 51157-80-3
M. Wt: 187.06 g/mol
InChI Key: PLNSKVFVQQBEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research in Organohalogen Chemistry Relevant to Propenyl Benzene (B151609) Systems

The journey to understanding compounds like Benzene, [(1E)-3,3-dichloro-1-propenyl]- is rooted in the broader history of organohalogen chemistry. Organohalogens are organic compounds containing at least one halogen atom (F, Cl, Br, I) bonded to carbon. britannica.com This class is subdivided based on the nature of the carbon atom bearing the halogen, including alkyl, vinylic, and aryl halides. britannica.comscribd.com The transformations of these compounds are among the most significant in organic chemistry, serving as foundational reactions for building molecular complexity. britannica.com

Early research focused on alkyl halides, with reactions like the Finkelstein halogen exchange, first reported in the aliphatic series in 1892, demonstrating the ability to substitute one halogen for another. frontiersin.org The synthesis of vinylic halides, where a halogen is attached to a double-bonded carbon, represented a subsequent step forward. britannica.com Methods such as the dehydrohalogenation of dihalides using a base became standard procedures for creating these structures. britannica.com

The specific structural motif found in Benzene, [(1E)-3,3-dichloro-1-propenyl]-, the 1,1-dichloro-1-alkene (or gem-dichloroalkene), required more specialized synthetic developments. The creation of this functional group, where two chlorine atoms are attached to the same carbon of a double bond, has been achieved through various methods, including olefination reactions of aldehydes and ketones. acs.org

The integration of these halogenated structures with aromatic systems like benzene evolved in parallel. The study of aryl halides—where a halogen is directly attached to an aromatic ring—revealed their distinct reactivity compared to alkyl halides, characterized by stronger carbon-halogen bonds. britannica.comadichemistry.com The development of electrophilic aromatic substitution reactions, such as the halogenation of benzene in the presence of a Lewis acid catalyst, provided direct access to aryl halides. msu.edubyjus.com The convergence of these research streams—vinylic halide synthesis and aromatic chemistry—paved the way for the preparation and study of propenyl benzene systems, where a halogenated propenyl side-chain is attached to a benzene ring, leading to the class of molecules to which Benzene, [(1E)-3,3-dichloro-1-propenyl]- belongs.

Strategic Importance of Benzene, [(1E)-3,3-dichloro-1-propenyl]- in Advanced Organic Synthesis Methodologies

Benzene, [(1E)-3,3-dichloro-1-propenyl]- and related 1,1-dihalo-1-alkenes are valuable tools in modern organic synthesis. acs.org Their strategic importance stems from the unique reactivity of the gem-dihalovinyl group, which acts as a versatile bidentate electrophile in organometallic chemistry. acs.org The presence of two halogen atoms on the same alkenyl carbon makes these compounds more reactive towards the oxidative addition of metal complexes than the corresponding monohaloalkenes, facilitating their participation in a wide array of cross-coupling reactions. acs.org

This enhanced reactivity allows for selective and stepwise functionalization. Pioneering work in the late 1980s demonstrated that 1,1-dichloro-1-alkenes could undergo palladium-catalyzed trans-selective monoalkylation and monoarylation. acs.org This opened the door to sequentially replacing the two chlorine atoms with different organic groups, providing a powerful method for synthesizing stereodefined tri- and tetrasubstituted alkenes. acs.org The ability to control the introduction of substituents is a cornerstone of modern synthetic strategy, crucial for building complex target molecules in pharmaceuticals and materials science.

The gem-dihalovinyl moiety is a key precursor for various molecular structures. Through careful selection of coupling partners and reaction conditions, these compounds can be transformed into alkynes, carbocycles, and heterocycles. acs.org The diverse transformations highlight the role of Benzene, [(1E)-3,3-dichloro-1-propenyl]- as a synthetic linchpin, enabling access to a wide range of more complex chemical architectures.

Metal-Catalyzed Cross-Coupling Reactions of Aryl-Substituted gem-Dichloroalkenes
Reaction TypeCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki-Miyaura CouplingOrganoboron Reagents (e.g., Boronic Acids)Palladium (e.g., Pd(PPh₃)₄)Substituted Alkenes acs.org
Stille CouplingOrganotin Reagents (Organostannanes)PalladiumSubstituted Alkenes / Dienes acs.org
Kumada CouplingGrignard Reagents (Organomagnesium)Palladium or NickelAlkyl/Aryl Substituted Alkenes acs.org
Negishi CouplingOrganozinc ReagentsPalladium or NickelAlkyl/Aryl Substituted Alkenes acs.org
Sonogashira CouplingTerminal AlkynesPalladium/CopperEnynes acs.org
Heck ReactionAlkenesPalladiumDienes mdpi.com

Current Research Frontiers and Identified Gaps in the Understanding of Benzene, [(1E)-3,3-dichloro-1-propenyl]- Chemistry

While the fundamental reactivity of the aryl gem-dichloroalkene scaffold is well-established, the field continues to evolve. Current research frontiers are focused on developing more sophisticated and efficient catalytic systems to further expand the synthetic utility of these compounds.

Current Research Frontiers:

Advanced Catalyst Development: A major thrust is the design of new ligands and metal catalysts (often based on palladium and nickel) that offer higher activity and selectivity. This includes catalysts capable of facilitating cross-coupling reactions with traditionally less reactive electrophiles, such as aryl chlorides, under milder conditions. dntb.gov.ua

Enhanced Functional Group Tolerance: Modern synthetic chemistry demands reactions that are compatible with a wide range of functional groups. Researchers are exploring catalytic systems that can selectively activate the C-Cl bonds of the dichloropropenyl group without affecting other sensitive moieties elsewhere in the molecule. This is evident in related fields like gem-difluoroalkene chemistry, where Hiyama cross-coupling with organosilicon reagents has been shown to significantly improve functional group tolerability compared to methods using organoboranes or organotins. nih.gov

Sustainable Chemistry: There is a growing emphasis on replacing toxic or hazardous reagents, such as the organotin compounds used in Stille coupling, with more environmentally benign alternatives like organosilicon or organoboron reagents. nih.gov

Identified Gaps in Understanding:

Substrate-Specific Reactivity: While general principles are known, the precise influence of the electronic and steric properties of the benzene ring's substituents on the reactivity of the dichloropropenyl group is not fully mapped out. A comprehensive understanding that allows for the precise prediction of reaction outcomes for any given substituted Benzene, [(1E)-3,3-dichloro-1-propenyl]- derivative is still an area of active investigation.

Mechanistic Nuances: For many of the newer, highly active catalyst systems, the detailed reaction mechanisms are not completely elucidated. A deeper mechanistic insight would enable the rational design of even better catalysts and the fine-tuning of reaction conditions to control selectivity.

Limited Application in Complex Synthesis: Despite their potential, the application of aryl gem-dichloroalkenes like Benzene, [(1E)-3,3-dichloro-1-propenyl]- as key building blocks in the total synthesis of complex natural products or in the development of novel functional materials remains a relatively underexplored area. The vast majority of studies focus on methodology development rather than application.

Lack of Focused Research: A significant gap is the lack of extensive research focused specifically on Benzene, [(1E)-3,3-dichloro-1-propenyl]- itself. Much of the available knowledge is inferred from studies on the broader class of 1,1-dihalo-1-alkenes, leaving the specific properties and potential of this exact molecule largely undocumented in dedicated studies.

Future work will likely focus on closing these gaps by developing more robust and predictable synthetic methods and demonstrating the utility of these versatile building blocks in challenging synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2 B14650444 Benzene, [(1E)-3,3-dichloro-1-propenyl]- CAS No. 51157-80-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51157-80-3

Molecular Formula

C9H8Cl2

Molecular Weight

187.06 g/mol

IUPAC Name

3,3-dichloroprop-1-enylbenzene

InChI

InChI=1S/C9H8Cl2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,9H

InChI Key

PLNSKVFVQQBEMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Benzene, 1e 3,3 Dichloro 1 Propenyl and Its Stereoisomers

Classical and Foundational Synthetic Pathways to Benzene (B151609), [(1E)-3,3-dichloro-1-propenyl]-

The traditional syntheses of dichlorovinylarenes, including the title compound, have relied on well-established olefination and elimination reactions. These methods, while foundational, often present challenges in terms of stereocontrol and functional group tolerance.

Evolution of Synthetic Strategies and Reagents

The historical synthesis of dichlorovinyl compounds has seen a significant evolution in the reagents and strategies employed. Early methods often involved harsh reaction conditions and the use of stoichiometric reagents, leading to significant waste generation.

One of the cornerstone reactions in classical alkene synthesis is the Wittig reaction . This method involves the reaction of an aldehyde or ketone with a phosphorus ylide. For the synthesis of dichlorovinyl compounds, a dichloromethylphosphonium ylide would be required. However, the reactivity and stability of the ylide play a crucial role in determining the stereochemical outcome of the reaction. Stabilized ylides, which contain electron-withdrawing groups, typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgwikipedia.org The preparation of the necessary dichloromethylphosphonium salt and its subsequent deprotonation to the ylide are key steps in this synthetic sequence. lumenlearning.com

Another classical approach involves a three-step sequence starting from an appropriate aldehyde. This method consists of:

Reaction of the aldehyde with chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄) to form a trichloromethyl carbinol intermediate.

Conversion of the alcohol functionality of the carbinol into a suitable leaving group, such as an acetate (B1210297).

Elimination of the chloride and the leaving group to generate the desired dichlorovinyl moiety. acs.org

The development of phase-transfer catalysis has also influenced the synthesis of related dichloropropenes, for instance, from 1,2,3-trichloropropane (B165214), by facilitating reactions between immiscible reactants. researchgate.net

Precursor Chemistry and Starting Material Design for Dichloropropenyl Systems

The design of appropriate starting materials is critical for the successful synthesis of Benzene, [(1E)-3,3-dichloro-1-propenyl]-. The most common precursors for the introduction of the phenylpropenyl backbone are benzaldehyde (B42025) and cinnamaldehyde (B126680) derivatives.

For methods involving the direct dichloromethylenation of a carbonyl group, substituted benzaldehydes are the primary starting materials. The electronic and steric properties of the substituents on the benzaldehyde can significantly influence the reactivity and yield of the dichloromethylenation reaction. acs.org

Alternatively, a strategy building the carbon chain first, followed by the introduction of the dichloro moiety, would likely start from cinnamaldehyde or a related derivative. The reactivity of the aldehyde group in cinnamaldehyde allows for various transformations. rsc.orgnih.govresearchgate.net

The synthesis of the dichloropropenyl moiety itself can be approached by starting with smaller, functionalized building blocks. For example, the synthesis of 2,3-dichloroprop-1-ene from 1,2,3-trichloropropane provides a versatile dichloropropenyl unit that could potentially be coupled with an aromatic group. researchgate.netresearchgate.net

Modern and Stereocontrolled Approaches for the Synthesis of Benzene, [(1E)-3,3-dichloro-1-propenyl]-

Contemporary synthetic chemistry has focused on the development of highly selective and efficient reactions, with a strong emphasis on stereocontrol and the use of catalytic methods. These modern approaches offer significant advantages over classical methods for the synthesis of specific stereoisomers like the (1E) form of the title compound.

Development of Stereoselective and Stereospecific Protocols

Achieving high stereoselectivity for the (E)-isomer is a key challenge. The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, is a powerful tool for the stereoselective synthesis of (E)-alkenes. wikipedia.orgslideshare.net This reaction utilizes phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphorus ylides and often provide excellent E-selectivity, particularly with stabilized phosphonates. conicet.gov.arrsc.orgresearchgate.net The synthesis of a dichloromethylphosphonate reagent would be a prerequisite for applying this methodology to the target molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , have become indispensable for the stereocontrolled synthesis of substituted alkenes. nih.gov A plausible strategy would involve the coupling of an (E)-alkenylboronic acid or ester with an aryl halide. The synthesis of the required (E)-2-(dichlorovinyl)boronic acid derivative would be a key step, potentially achievable through hydroboration of a suitable dichlorinated alkyne precursor. nih.govorganic-chemistry.org The stereochemical integrity of the alkenylboronic ester is typically retained throughout the coupling process, ensuring the formation of the desired (E)-product. nih.gov

Catalytic Methods for the Formation of the Dichloropropenyl Moiety

The direct catalytic formation of the dichloropropenyl group is a highly desirable but challenging transformation. Palladium-catalyzed reactions have shown immense utility in the stereoselective formation of complex molecules. beilstein-journals.orgnih.govnih.govresearchgate.net For instance, palladium-catalyzed cascade reactions involving the carbopalladation of alkynes followed by cross-coupling can lead to the regio- and stereoselective synthesis of highly substituted alkenes. nih.gov A potential catalytic route could involve the palladium-catalyzed coupling of a dichlorovinyl species with an appropriate organometallic reagent derived from benzene.

The direct dichloromethylenation of aldehydes can also be achieved using catalytic methods. For example, the reaction of N-unsubstituted hydrazones of aromatic aldehydes with carbon tetrachloride in the presence of a copper(I) chloride catalyst can yield 1,1-dichlorostyrenes. acs.org While this produces a dichlorovinyl group directly at the benzylic position, modifications of this approach could potentially be adapted for the synthesis of the target compound.

Sustainable and Environmentally Benign Synthetic Route Exploration

In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing sustainable and environmentally friendly processes. rsc.orgmdpi.com This includes the use of greener solvents, the development of solvent-free reaction conditions, and the use of recyclable catalysts. nih.govmdpi.com

For the synthesis of dichlorinated compounds, exploring alternatives to hazardous chlorinated solvents is a key objective. The use of microwave-assisted synthesis can often lead to shorter reaction times, reduced energy consumption, and improved yields, contributing to a greener process. researchgate.net

The development of catalytic systems that can operate in aqueous media or under solvent-free conditions is another important area of research. While specific examples for the green synthesis of Benzene, [(1E)-3,3-dichloro-1-propenyl]- are not yet prevalent in the literature, the broader trends in green chemistry suggest that future synthetic routes will likely incorporate these principles. This could involve the use of solid-supported catalysts for easy separation and recycling, or the development of one-pot procedures that minimize waste by reducing the number of purification steps. hilarispublisher.commdpi.com

Regioselectivity and Chemoselectivity in the Synthesis of Benzene, [(1E)-3,3-dichloro-1-propenyl]-

Regioselectivity and chemoselectivity are critical considerations in the synthesis of the target molecule to ensure the desired connectivity and to minimize the formation of unwanted isomers and byproducts.

Wittig Reaction Approach:

The Wittig reaction offers inherent regioselectivity by forming the double bond specifically between the carbonyl carbon of the aldehyde and the ylidic carbon of the phosphonium (B103445) ylide. libretexts.orglibretexts.org In the synthesis of Benzene, [(1E)-3,3-dichloro-1-propenyl]-, the reaction would involve benzaldehyde and a phosphorus ylide derived from a 1,1-dichloro-2-haloethane. The site of the new double bond is unambiguously determined by the locations of the carbonyl and the ylide functional groups.

To achieve the desired (1E) stereoselectivity, the nature of the phosphorus ylide is crucial. Stabilized ylides, which typically bear an electron-withdrawing group on the ylidic carbon, generally favor the formation of the more thermodynamically stable (E)-alkene. wikipedia.orgorganic-chemistry.org The presence of two chlorine atoms on the adjacent carbon in the required ylide precursor could provide some electronic stabilization, thus favoring the E-isomer. Further control over stereoselectivity can be achieved through modifications of the Wittig reaction, such as the Schlosser modification, which can be employed to favor the E-alkene even with non-stabilized ylides. wikipedia.org

Heck Reaction Approach:

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, provides another viable route. wikipedia.org For the synthesis of the target compound, this would involve the coupling of an aryl halide (e.g., iodobenzene) with 3,3-dichloro-1-propene. The regioselectivity of the Heck reaction with terminal alkenes is a well-studied area. In many cases, the reaction favors the formation of the linear, or β-product, where the aryl group adds to the terminal carbon of the alkene. rsc.orgspringernature.com This is the desired regioselectivity for the synthesis of Benzene, [(1E)-3,3-dichloro-1-propenyl]-.

Several factors influence the regioselectivity of the Heck reaction, including the nature of the palladium catalyst, the ligands, the solvent, and the electronic properties of the substrates. rsc.orgntu.edu.sg For instance, the use of bidentate phosphine (B1218219) ligands can sometimes favor the formation of the branched, or α-product. Therefore, careful selection of monodentate phosphine ligands and appropriate reaction conditions would be a key strategy to ensure the desired regioselectivity. The stereochemistry of the resulting double bond in the Heck reaction is typically trans (E) due to the syn-addition of the aryl-palladium species to the alkene followed by syn-β-hydride elimination. libretexts.org

The following table summarizes the strategies for controlling site-specificity in the two proposed synthetic methodologies:

Methodology Strategy for Regiocontrol Strategy for Stereocontrol (E-selectivity)
Wittig Reaction Inherent to the reaction mechanism, forming the C=C bond between the carbonyl and ylide carbons. libretexts.orglibretexts.orgUse of a stabilized or semi-stabilized ylide. wikipedia.orgorganic-chemistry.org Application of the Schlosser modification. wikipedia.org
Heck Reaction Selection of appropriate catalyst and ligand systems (e.g., monodentate phosphine ligands) to favor linear product formation. rsc.orgntu.edu.sgThe reaction mechanism inherently favors the formation of the trans (E) isomer. libretexts.org

Wittig Reaction Approach:

A primary competitive reaction pathway in the Wittig synthesis is the potential for the formation of the (Z)-stereoisomer. The ratio of E/Z isomers can be influenced by the reaction conditions, including the solvent and the base used to generate the ylide. wikipedia.org For instance, salt-free conditions often favor the Z-isomer with non-stabilized ylides.

Heck Reaction Approach:

In the Heck reaction, a common byproduct is the formation of the branched regioisomer (α-product), where the phenyl group attaches to the internal carbon of the propene chain. rsc.org As mentioned, the choice of catalyst and ligands is critical in minimizing the formation of this byproduct.

Another potential side reaction is the isomerization of the double bond in the product, which could lead to a mixture of positional isomers. This can sometimes be promoted by the palladium catalyst, especially at higher temperatures or with prolonged reaction times. libretexts.org Furthermore, competitive reactions of the starting alkene, such as polymerization, can occur under the reaction conditions. nih.gov The stability of the 3,3-dichloro-1-propene substrate under the catalytic conditions is also a consideration, as elimination or rearrangement could lead to undesired byproducts.

The following table outlines the potential competitive pathways and byproducts for each synthetic methodology:

Methodology Competitive Reaction Pathways Potential Byproducts
Wittig Reaction Formation of the (Z)-isomer. wikipedia.orgBenzene, [(1Z)-3,3-dichloro-1-propenyl]-
Decomposition/rearrangement of the dichlorinated ylide.Various halogenated organic compounds.
Incomplete reaction.Benzaldehyde, (Dichloromethyl)triphenylphosphonium salt.
Triphenylphosphine oxide. mnstate.edu
Heck Reaction Formation of the branched regioisomer (α-product). rsc.orgBenzene, [2,2-dichloro-1-methylethenyl]-
Double bond isomerization in the product. libretexts.orgBenzene, [(E)-3,3-dichloro-2-propenyl]-
Polymerization of the alkene substrate. nih.govPoly(3,3-dichloro-1-propene)
Decomposition of the alkene substrate.Various chlorinated hydrocarbons.

Reactivity and Transformational Chemistry of Benzene, 1e 3,3 Dichloro 1 Propenyl

Nucleophilic and Electrophilic Reactions Involving the Dichloropropenyl Group

The dichloropropenyl group is the primary site for a variety of chemical transformations due to the presence of a carbon-carbon double bond and two chlorine atoms on the same carbon.

The gem-dichloro group (two chlorine atoms on the same carbon) is generally resistant to classical nucleophilic substitution reactions under standard conditions. However, under forcing conditions or with specific reagents, substitution can be induced. The reaction pathway would likely proceed through an elimination-addition mechanism involving a vinyl cation or a concerted process. The presence of the phenyl group can influence the reaction rate and regioselectivity through resonance and inductive effects.

Reagent/ConditionExpected Product(s)Reaction Type
Strong bases (e.g., NaNH2)Phenyl-substituted allenes or alkynesElimination
Organometallic reagents (e.g., RLi, RMgX)Potential for substitution or additionNucleophilic Substitution/Addition
Lewis acidsMay facilitate substitution by activating the C-Cl bondCatalyzed Nucleophilic Substitution

This table presents predicted reactions based on the general reactivity of gem-dichloroalkenes.

The carbon-carbon double bond in the propenyl group is susceptible to electrophilic addition reactions. The regioselectivity of these additions is governed by the electronic effects of the phenyl and dichloro-substituted groups. The phenyl group, being electron-donating by resonance, would direct electrophiles to the carbon atom closer to it, leading to the formation of a resonance-stabilized benzylic carbocation intermediate.

Table of Predicted Electrophilic Addition Reactions:

Electrophile Reagent Expected Major Product
H⁺ H₂SO₄/H₂O 1-Phenyl-3,3-dichloropropan-1-ol
Br⁺ Br₂ 1,2-Dibromo-1-phenyl-3,3-dichloropropane

This table outlines expected outcomes of electrophilic additions based on established mechanistic principles.

While classical conjugate addition is more characteristic of α,β-unsaturated carbonyl compounds, the polarization of the double bond by the phenyl group could allow for Michael-type additions with soft nucleophiles under specific catalytic conditions. The dichloromethyl group's electron-withdrawing nature would further influence the electrophilicity of the double bond.

Aromatic Ring Functionalization and Derivatization of Benzene (B151609), [(1E)-3,3-dichloro-1-propenyl]-

The benzene ring can undergo functionalization through electrophilic aromatic substitution and directed ortho-metallation, with the [(1E)-3,3-dichloro-1-propenyl]- substituent influencing the position of the incoming group.

Predicted Directing Effects in Electrophilic Aromatic Substitution:

Reaction Reagent Major Product(s)
Nitration HNO₃, H₂SO₄ 1-(4-Nitrophenyl)-3,3-dichloro-1-propene
Halogenation Br₂, FeBr₃ 1-(4-Bromophenyl)-3,3-dichloro-1-propene

This table provides predictions for the regiochemical outcome of electrophilic aromatic substitution reactions.

Directed ortho-metallation (DoM) allows for the functionalization of the aromatic ring at the position ortho to a directing group. organic-chemistry.orgwikipedia.org While the [(1E)-3,3-dichloro-1-propenyl]- group itself is not a classical directing group for DoM, the introduction of a suitable directing group (e.g., an amide, carbamate, or methoxy (B1213986) group) onto the benzene ring would enable regioselective lithiation at the adjacent ortho position. uwindsor.caharvard.edu This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

For instance, if an amide group were present on the ring, treatment with a strong lithium base like n-butyllithium would lead to deprotonation at the ortho position, which could then react with an electrophile such as dimethylformamide (DMF) to yield an ortho-formylated product.

Cycloaddition Reactions and Pericyclic Transformations of Benzene, [(1E)-3,3-dichloro-1-propenyl]-

The propenyl moiety in Benzene, [(1E)-3,3-dichloro-1-propenyl]- features a carbon-carbon double bond that can potentially participate in cycloaddition reactions. The presence of two chlorine atoms on the terminal carbon and a phenyl group on the internal carbon of the double bond significantly influences its electronic properties and steric hindrance, which in turn dictates its reactivity as a dienophile or dipolarophile.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org For Benzene, [(1E)-3,3-dichloro-1-propenyl]- to act as a dienophile, it would react with a conjugated diene. The reactivity in Diels-Alder reactions is governed by the electronic nature of the reactants. Typically, the reaction is most efficient between an electron-rich diene and an electron-poor dienophile (normal electron-demand) or vice-versa (inverse electron-demand). masterorganicchemistry.com The dichlorovinyl group is generally considered electron-withdrawing, which would lower the energy of the LUMO of the alkene, making it a potentially suitable dienophile for reaction with electron-rich dienes in a normal-demand Diels-Alder reaction.

However, the steric bulk of the phenyl group and the two chlorine atoms could hinder the approach of the diene, potentially requiring harsh reaction conditions such as high temperature or pressure. The regioselectivity of the cycloaddition would be influenced by the electronic and steric effects of the substituents on both the diene and the dienophile. nih.gov

[2+2] cycloadditions, which form four-membered rings, are typically photochemically allowed for simple alkenes. Thermal [2+2] cycloadditions are also possible, particularly for alkenes with strongly electron-withdrawing or electron-donating groups. libretexts.org Given the electronic nature of the dichlorovinyl group, it is plausible that Benzene, [(1E)-3,3-dichloro-1-propenyl]- could undergo [2+2] cycloadditions with suitable partners, although specific examples are not readily found in the literature.

Intramolecular reactions of Benzene, [(1E)-3,3-dichloro-1-propenyl]- could potentially be triggered under thermal, photochemical, or catalytic conditions. For instance, if the phenyl ring were appropriately substituted with a nucleophilic group, an intramolecular cyclization could be envisioned.

Furthermore, under certain catalytic conditions, rearrangements involving the propenyl side chain might be possible. While specific examples for this exact molecule are scarce, related systems with vinylcyclopropane (B126155) moieties are known to undergo intramolecular dearomative cycloadditions. nih.gov It is conceivable that under specific catalytic activation, the dichloropropenyl unit could participate in novel cyclization pathways.

Transition Metal-Catalyzed Cross-Coupling and Functionalization of Benzene, [(1E)-3,3-dichloro-1-propenyl]-

The presence of two vinyl chloride functionalities makes Benzene, [(1E)-3,3-dichloro-1-propenyl]- a prime candidate for transition metal-catalyzed cross-coupling reactions. The gem-dihalovinyl moiety is a versatile electrophile in organometallic chemistry. acs.org The two chlorine atoms are more reactive towards oxidative addition to a low-valent metal center, like palladium(0), compared to a monohaloalkene. acs.org This enhanced reactivity allows for selective and stepwise functionalization.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. Several named reactions could be applied to Benzene, [(1E)-3,3-dichloro-1-propenyl]-.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the dichlorovinyl group with an organoboron reagent in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds. By controlling the stoichiometry of the organoboron reagent, it might be possible to achieve either mono- or di-substitution of the chlorine atoms. The reactivity of the two chlorine atoms might differ, potentially allowing for selective mono-arylation or vinylation. For instance, studies on 3,5-dichloro-1,2,4-thiadiazole (B1299824) have shown that Suzuki-Miyaura coupling can be controlled to achieve either mono- or diarylation by adjusting the reaction temperature. nih.gov

Heck Reaction: In a Heck reaction, the dichlorovinyl group would couple with an alkene. wikipedia.org This would lead to the formation of a new, more substituted alkene. The stereoselectivity of the Heck reaction is often high, favoring the formation of the trans product. organic-chemistry.org

Sonogashira Coupling: This reaction would enable the formation of a C(sp)-C(sp2) bond by coupling the dichlorovinyl group with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This would provide access to conjugated enynes.

Buchwald-Hartwig Amination: This reaction would allow for the formation of carbon-nitrogen bonds by coupling the dichlorovinyl group with amines. This would lead to the synthesis of enamines or di-aminated products.

C-O Bond Formation: Palladium-catalyzed couplings can also be used to form carbon-oxygen bonds, for example, by reacting with phenols or alcohols to form vinyl ethers.

The general expectation for these reactions is that the first coupling would occur more readily than the second, allowing for a stepwise approach to synthesize unsymmetrically substituted products.

While palladium has been the workhorse for cross-coupling reactions, research into more sustainable and cost-effective catalytic systems is ongoing. Nickel catalysts, for example, have shown great promise in activating C-Cl bonds, which are generally less reactive than C-Br or C-I bonds. nih.gov Iron-catalyzed cross-coupling reactions are also gaining attention. chemistryjournals.net

Furthermore, novel ligand designs are continuously emerging to improve the efficiency and scope of these catalytic reactions. For instance, bulky phosphine (B1218219) ligands have been shown to be effective in promoting the Suzuki-Miyaura coupling of challenging substrates like polychlorinated pyridines. nih.gov Photocatalysis is another emerging area, where visible light can be used to promote bond activation and catalytic cycles. rsc.org These emerging systems could potentially offer new avenues for the functionalization of Benzene, [(1E)-3,3-dichloro-1-propenyl]-.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. chemistryjournals.net

Oxidative Addition: A low-valent palladium(0) complex reacts with the dichlorovinyl substrate, inserting into one of the C-Cl bonds to form a palladium(II) intermediate. This is often the rate-limiting step. The presence of two chlorine atoms makes this step more facile compared to monochloroalkenes. acs.org

Transmetalation: The organopalladium(II) intermediate then reacts with the nucleophilic coupling partner (e.g., an organoboron compound in the Suzuki reaction), transferring the organic group from the main group metal to the palladium center.

Reductive Elimination: The two organic groups on the palladium(II) center then couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

For gem-dichloroalkenes, the reaction can potentially proceed in a stepwise manner. After the first catalytic cycle, a monochlorovinyl product is formed, which can then undergo a second cycle of oxidative addition, transmetalation, and reductive elimination to give the disubstituted product. The relative rates of these two cycles will determine the product distribution.

Mechanistic Investigations of Reactions Involving Benzene, 1e 3,3 Dichloro 1 Propenyl

Elucidation of Reaction Intermediates and Transient Species

The reactivity of Benzene (B151609), [(1E)-3,3-dichloro-1-propenyl]- is dictated by the formation of various short-lived intermediates. The specific intermediate generated depends on the reaction type, such as electrophilic addition, nucleophilic substitution, or metal-catalyzed transformations.

Benzylic/Allylic Carbocations: In electrophilic addition reactions, the propenyl double bond is a likely site of attack. Protonation or reaction with an electrophile (E+) at the terminal carbon (C3) would lead to the formation of a resonance-stabilized secondary carbocation. This cation is particularly stable due to the delocalization of the positive charge across the allylic system and into the adjacent phenyl ring, a feature characteristic of benzylic cations.

Epoxide Intermediates: Oxidation of the double bond, for instance with a peroxy acid, is expected to form a transient epoxide intermediate. By analogy with the metabolism of structurally related compounds like 1,3-dichloropropene, which can be metabolized to dichloropropene oxide, this pathway is a plausible route for oxidative transformations. nih.govresearchgate.net

(η³-Allyl)palladium Complexes: Palladium-catalyzed reactions, such as allylic alkylations or cross-coupling reactions, are known to proceed through (η³-allyl)palladium intermediates. diva-portal.org In the presence of a Pd(0) catalyst, oxidative addition into a C-Cl bond could potentially form such a complex, opening pathways for the introduction of a wide range of nucleophiles.

Radical Intermediates: Under conditions that favor homolytic bond cleavage, such as exposure to UV light or radical initiators, radical intermediates could be formed. For instance, the reaction of phenyl radicals with propene is known to involve radical addition to the double bond. researchgate.net Similarly, certain nucleophilic aromatic substitution reactions on unactivated rings can proceed via radical anion intermediates. scranton.edu

Intermediate TypeGenerating ReactionKey Stabilizing Features
Benzylic/Allylic CarbocationElectrophilic Addition (e.g., + H⁺)Resonance with phenyl ring and adjacent C=C bond
EpoxideOxidation (e.g., + m-CPBA)Strained three-membered ether ring
(η³-Allyl)palladium ComplexCatalysis (e.g., + Pd(0))Coordination of the allyl system to the palladium center
Radical AnionElectron TransferDelocalization of unpaired electron and charge

Determination of Kinetic and Thermodynamic Control in Reaction Pathways

When a reaction can yield more than one product, the product distribution is often governed by whether the reaction is under kinetic or thermodynamic control. wikipedia.org This principle is highly relevant to reactions of Benzene, [(1E)-3,3-dichloro-1-propenyl]-, particularly in addition reactions where isomeric products can be formed.

Consider the electrophilic addition of a generic acid, H-X, across the propenyl double bond. The initial protonation forms a resonance-stabilized carbocation intermediate. The subsequent attack by the nucleophile (X⁻) can occur at two different carbons of the delocalized system, leading to distinct products.

Kinetic Control: At low temperatures, reactions are typically irreversible, and the major product is the one that is formed fastest—the kinetic product. libretexts.org This pathway proceeds through the transition state with the lowest activation energy. For the benzylic/allylic carbocation intermediate, the kinetic product would likely result from the nucleophile attacking the carbon atom with the highest positive charge density.

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established between the products. masterorganicchemistry.com Under these conditions, the major product will be the most thermodynamically stable one, regardless of how quickly it is formed. libretexts.org In the context of alkene products, stability is often dictated by the degree of substitution of the double bond (Zaitsev's rule).

The choice of reaction conditions, especially temperature, is therefore critical in determining the final product composition. libretexts.org

Control TypeFavored ConditionsProduct CharacteristicRationale
Kinetic Control Low Temperature, Short Reaction TimeForms fastestProceeds via the lowest energy transition state
Thermodynamic Control High Temperature, Long Reaction TimeMost stable productAllows for equilibrium to be reached

Stereochemical Course and Enantiospecificity/Diastereospecificity of Transformations

Reactions involving the chiral centers or prochiral faces of Benzene, [(1E)-3,3-dichloro-1-propenyl]- can proceed with specific stereochemical outcomes. The stereochemistry of the product provides crucial mechanistic information.

Diastereoselectivity in Alkene Addition: Electrophilic addition reactions to the double bond can generate one or two new stereocenters. For example, dichlorination could proceed through a cyclic chloronium ion intermediate. The subsequent backside attack by a chloride ion would result in anti-addition, leading to a specific diastereomer. However, some modern methods, often involving neighboring group participation or specific catalysts, can lead to stereospecific syn-addition. researchgate.netnih.gov The choice of dichlorination reagent and conditions can thus dictate the diastereomeric outcome. nih.gov

Enantiospecificity in Catalyzed Reactions: In the presence of a chiral catalyst, reactions can proceed enantioselectively. For instance, the asymmetric dichlorination of similar allylic substrates has been achieved using chiral catalysts derived from cinchona alkaloids, yielding products with significant enantiomeric excess (ee). nih.gov Similarly, palladium-catalyzed allylic substitution reactions are renowned for their high degree of stereocontrol, which can be tuned by the design of chiral ligands. acs.org

The table below outlines plausible stereochemical outcomes for different reaction types.

Reaction TypePlausible IntermediateExpected Stereochemical OutcomeMechanistic Implication
Dichlorination (e.g., + Cl₂)Cyclic Chloronium Ionanti-additionBackside nucleophilic attack
syn-DichlorinationConcerted Internal Trappingsyn-additionAnchimeric assistance by a directing group researchgate.netnih.gov
Asymmetric DichlorinationChiral Catalyst ComplexEnantiomeric Excess (ee)Reaction proceeds through a chiral transition state nih.gov
Pd-Catalyzed Allylic Substitution(η³-Allyl)palladium ComplexRetention or InversionDepends on nucleophile and ligand (double inversion or retention)

Solvent Effects, pH Influence, and Catalyst Design in Reaction Kinetics

The rate and outcome of reactions involving Benzene, [(1E)-3,3-dichloro-1-propenyl]- are highly sensitive to the reaction environment, including the solvent, pH, and the presence of catalysts.

Solvent Effects: The polarity of the solvent can dramatically influence reaction rates. Reactions that proceed through charged intermediates, such as the formation of a benzylic carbocation in an Sₙ1-type process or electrophilic addition, are generally accelerated in polar protic solvents (e.g., ethanol, water) which can stabilize the charged species through solvation. Polar aprotic solvents (e.g., DMSO, DMF) are also effective at solvating cations.

pH Influence: The pH of the medium can determine the nature of the reactive species and the stability of products. Under strongly basic conditions (high pH), elimination reactions are favored. For example, treatment with a strong base could induce the elimination of HCl from the dichloropropenyl moiety to potentially form an alkyne or an allene (B1206475) intermediate. Conversely, strongly acidic conditions (low pH) would favor electrophilic addition reactions by promoting the protonation of the double bond. Hydrolysis of the C-Cl bonds may also be pH-dependent, often accelerating under alkaline conditions. nih.gov

Catalyst Design: Catalysts offer a powerful tool to control both the rate and selectivity of transformations. In enantioselective reactions, the design of the chiral catalyst is paramount. For example, in the asymmetric dichlorination of cinnamyl alcohol, modifying the structure of the cinchona alkaloid catalyst and the aryl iododichloride reagent was shown to significantly impact the enantiomeric excess of the product. nih.gov For palladium-catalyzed cross-coupling reactions, the choice of ligand (e.g., phosphines, N-heterocyclic carbenes) is crucial for tuning the catalyst's activity, stability, and selectivity (regio- and stereoselectivity). diva-portal.org

Application of Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is an indispensable tool for elucidating complex reaction mechanisms by tracing the path of atoms from reactants to products. nih.gov Several labeling strategies could be employed to study the transformations of Benzene, [(1E)-3,3-dichloro-1-propenyl]-.

Deuterium (B1214612) (²H) Labeling: To probe for the kinetic isotope effect (KIE), specific hydrogen atoms can be replaced with deuterium. For example, in a base-induced elimination reaction, replacing the hydrogen at C2 with deuterium would allow chemists to determine if the C-H bond is broken in the rate-determining step. A significant KIE (a slower rate for the deuterated compound) would support a mechanism where C-H bond cleavage is kinetically important, such as in an E2 mechanism.

Carbon-13 (¹³C) Labeling: Incorporating a ¹³C label at a specific position in the carbon skeleton allows for its unambiguous tracking. For instance, placing a ¹³C label at C3 of the propenyl chain could help differentiate between a direct Sₙ2' substitution and a mechanism involving rearrangement. The position of the label in the final product, determined by ¹³C NMR or mass spectrometry, would reveal the mechanistic pathway.

Chlorine-37 (³⁷Cl) Labeling: Using a substrate enriched with the heavier stable isotope of chlorine, ³⁷Cl, could provide insights into reactions involving the C-Cl bonds. Analyzing the isotopic distribution in the products or the expelled chloride ions could help clarify the timing and nature of C-Cl bond cleavage.

Isotopic LabelPosition of LabelMechanistic Question AddressedExperimental Probe
Deuterium (²H)C2 of propenyl chainIs C-H bond cleavage rate-determining in elimination?Kinetic Isotope Effect (KIE)
Carbon-13 (¹³C)C3 of propenyl chainDoes the carbon skeleton rearrange during substitution?¹³C NMR Spectroscopy, Mass Spectrometry
Chlorine-37 (³⁷Cl)C3 of propenyl chainWhat is the fate of the chlorine atoms in substitution/elimination?Isotope Ratio Mass Spectrometry

Theoretical and Computational Studies of Benzene, 1e 3,3 Dichloro 1 Propenyl and Its Reaction Energetics

Quantum Chemical Analysis of Electronic Structure and Bonding in Benzene (B151609), [(1E)-3,3-dichloro-1-propenyl]-

A foundational analysis of Benzene, [(1E)-3,3-dichloro-1-propenyl]- would utilize quantum chemical methods, such as Density Functional Theory (DFT), to model its electronic characteristics. These calculations are essential for understanding the molecule's inherent stability, bonding nature, and reactive tendencies.

Molecular Orbital Theory and Electron Density Distributions

Molecular Orbital (MO) theory would describe the distribution and energy of electrons within the molecule. The analysis would focus on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Calculations of the electron density distribution would reveal regions where electrons are concentrated. For this molecule, high electron density would be found in the aromatic ring and the carbon-carbon double bond. Conversely, the C-Cl bonds would be highly polarized, with electron density drawn towards the chlorine atoms.

Interactive Data Table 1: Predicted Molecular Orbital Characteristics

This table outlines the type of data that a computational analysis would generate for Benzene, [(1E)-3,3-dichloro-1-propenyl]-. The values are hypothetical.

Computational ParameterPredicted Value (eV)Significance
HOMO Energy-7.2Correlates with the ionization potential; ability to act as an electron donor.
LUMO Energy-1.8Correlates with electron affinity; ability to act as an electron acceptor.
HOMO-LUMO Gap (ΔE)5.4An indicator of chemical stability; a larger gap suggests lower reactivity.

Reactivity Indices and Electrostatic Potential Maps

From the HOMO and LUMO energies, various reactivity indices based on conceptual DFT can be calculated. These descriptors, including chemical potential, hardness, and electrophilicity, provide a quantitative measure of the molecule's reactive nature.

A more visual tool is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule's surface. The MEP map is instrumental in predicting the sites for electrophilic and nucleophilic attack.

Regions of Negative Potential (Red/Yellow): These electron-rich areas are susceptible to attack by electrophiles. Such regions would be expected above the faces of the benzene ring and around the propenyl double bond.

Regions of Positive Potential (Blue): These electron-deficient areas are targets for nucleophiles. Positive potential would likely be found near the hydrogen atoms and the carbon atom to which the two chlorine atoms are attached (C3).

Conformational Landscape and Isomeric Stability of Benzene, [(1E)-3,3-dichloro-1-propenyl]-

The three-dimensional arrangement of atoms and the relative stabilities of different isomers are critical determinants of a molecule's physical and chemical properties.

Exploration of Potential Energy Surfaces and Global Minima

A computational exploration of the potential energy surface (PES) would be conducted by systematically rotating the single bonds, primarily the bond linking the phenyl group to the propenyl chain. This process identifies all stable conformers (local energy minima) and the transition states connecting them. The conformer with the lowest energy is the global minimum, representing the most populated structure. For Benzene, [(1E)-3,3-dichloro-1-propenyl]-, a key factor would be the torsion angle between the plane of the phenyl ring and the plane of the double bond. A planar arrangement would maximize π-conjugation, which is an energetically favorable state.

Rotational Barriers and (E/Z) Isomer Interconversion Mechanisms

The PES scan also quantifies the energy barriers for rotation around single bonds. The height of this barrier indicates the energy required to move from one conformer to another.

Furthermore, computational methods can be used to study the interconversion between the (E) and (Z) geometric isomers. The specified compound is the (E) isomer. The conversion to the (Z) isomer requires breaking the π-component of the double bond, a process with a very high energy barrier. A computational study would precisely calculate the structure and energy of the transition state for this isomerization, which involves a 90° twist of the double bond. The resulting activation energy would determine the feasibility of this conversion under thermal conditions.

Interactive Data Table 2: Hypothetical Energetics of Isomerization

This table illustrates the kind of data that would be produced from a computational study on the E/Z isomerization pathway.

SpeciesDescriptionRelative Energy (kJ/mol)
Benzene, [(1E)-3,3-dichloro-1-propenyl]-Ground state of the (E) isomer0 (Reference)
Isomerization Transition StateStructure with a 90° twisted C=C bond+260
Benzene, [(1Z)-3,3-dichloro-1-propenyl]-Ground state of the (Z) isomer+12

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides a powerful lens for examining the step-by-step pathways of chemical reactions. For Benzene, [(1E)-3,3-dichloro-1-propenyl]-, potential reactions for study include electrophilic additions across the double bond or nucleophilic substitutions.

A typical mechanistic study involves identifying all reactants, products, and any reaction intermediates. Quantum chemical calculations are then performed to locate the geometry and energy of the transition state (TS) for each elementary step. A TS represents the highest energy point along the reaction coordinate.

Density Functional Theory (DFT) Calculations for Reaction Pathways

A thorough investigation using DFT would be necessary to map out the potential energy surfaces of reactions involving "Benzene, [(1E)-3,3-dichloro-1-propenyl]-". This would involve calculating the energies of reactants, transition states, and products to determine reaction enthalpies and activation barriers. The absence of such studies means that the fundamental energetics of its potential reactions are currently unknown from a theoretical standpoint.

Ab Initio Molecular Dynamics Simulations for Kinetic Studies

To understand the time-evolution of reactions involving this compound, Ab Initio Molecular Dynamics (AIMD) simulations would be crucial. AIMD simulations follow the trajectory of atoms over time, providing insights into reaction dynamics and allowing for the calculation of rate constants and the identification of transient intermediates. Without these simulations, the kinetic profile of "Benzene, [(1E)-3,3-dichloro-1-propenyl]-" remains speculative.

Prediction of Structure-Reactivity Relationships and Selectivity Control Factors

Understanding the relationship between the molecular structure of "Benzene, [(1E)-3,3-dichloro-1-propenyl]-" and its reactivity is key to controlling the outcomes of its chemical transformations. Computational methods can predict how modifications to its structure would influence reaction rates and selectivity (e.g., regioselectivity and stereoselectivity). This predictive power is essential for designing efficient synthetic routes and novel functional molecules. Currently, no such predictive models or analyses are available for this specific compound.

Advanced Analytical Methodologies for Research Level Characterization of Benzene, 1e 3,3 Dichloro 1 Propenyl

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds in solution. For a molecule with the structural complexity of Benzene (B151609), [(1E)-3,3-dichloro-1-propenyl]-, one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, but two-dimensional (2D) techniques are essential for complete and unambiguous assignment of all atoms and for defining its stereochemistry.

2D NMR experiments provide correlation data that reveals how different atoms are connected within a molecule, either through bonds or through space. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For Benzene, [(1E)-3,3-dichloro-1-propenyl]-, a COSY spectrum would be expected to show a crucial cross-peak between the two vinylic protons, confirming their adjacent relationship on the double bond. It would also show correlations between the aromatic protons on the benzene ring, helping to delineate their substitution pattern. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to (¹J coupling). sdsu.edu It is a powerful tool for assigning carbon signals based on their known proton assignments. Each protonated carbon in the molecule, from the aromatic ring to the vinylic and dichloromethyl groups, would produce a distinct correlation peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). youtube.comsdsu.edu This is particularly useful for connecting fragments of the molecule, such as linking the propenyl chain to the benzene ring. For instance, correlations would be expected from the vinylic protons to the quaternary aromatic carbon to which the propenyl group is attached.

Table 1: Illustrative 2D NMR Correlations for Benzene, [(1E)-3,3-dichloro-1-propenyl]-

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)Key HMBC Correlations (with ¹³C)Key NOESY Correlations (with ¹H)
H-ortho (aromatic)H-metaC-orthoC-ipso, C-meta, C-paraH-meta, H-vinyl-1
H-meta (aromatic)H-ortho, H-paraC-metaC-ipso, C-orthoH-ortho, H-para
H-para (aromatic)H-metaC-paraC-metaH-meta
H-vinyl-1H-vinyl-2C-vinyl-1C-ipso, C-vinyl-2, C-3H-ortho, H-vinyl-2
H-vinyl-2H-vinyl-1C-vinyl-2C-vinyl-1, C-3H-vinyl-1, H-3
H-3NoneC-3C-vinyl-1, C-vinyl-2H-vinyl-2

Beyond static structure, NMR can probe molecular dynamics, such as conformational changes or restricted rotation, which occur on the NMR timescale. scispace.com Advanced pulse sequences can be employed to study such phenomena. For Benzene, [(1E)-3,3-dichloro-1-propenyl]-, a potential area of dynamic study is the rotation around the single bond connecting the benzene ring and the propenyl group.

Techniques like Exchange Spectroscopy (EXSY), a variant of NOESY, can detect chemical exchange between different molecular environments. If the rotation around the C-C single bond between the phenyl and propenyl groups were slow enough at certain temperatures, distinct conformers might be observable. Furthermore, relaxation time measurements (T1, T2) can provide insights into the mobility of different parts of the molecule. nih.gov For example, the dichloromethyl group might exhibit different relaxation behavior compared to the more rigid aromatic ring, providing clues about its localized motion.

Mass Spectrometry Techniques for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining molecular weight and elemental composition and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high precision (typically to four or more decimal places). This accuracy allows for the determination of a molecule's exact mass, which in turn can be used to deduce its elemental formula. For Benzene, [(1E)-3,3-dichloro-1-propenyl]-, with a molecular formula of C₉H₈Cl₂, HRMS is critical for distinguishing it from other isomers or compounds with the same nominal mass.

The presence of two chlorine atoms creates a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion peak [M]⁺ will be accompanied by [M+2]⁺ and [M+4]⁺ peaks with a distinctive intensity ratio (approximately 9:6:1). This pattern is a powerful diagnostic for the presence and number of chlorine atoms.

Analysis of the fragmentation pattern can also support structural elucidation. Common fragmentation pathways for this molecule would likely include the loss of a chlorine radical (M-Cl) and cleavage of the propenyl side chain.

Table 2: Predicted HRMS Data for Benzene, [(1E)-3,3-dichloro-1-propenyl]- (C₉H₈Cl₂)

Ion FormulaDescriptionCalculated Exact Mass (m/z)
[C₉H₈³⁵Cl₂]⁺Molecular Ion [M]⁺186.0003
[C₉H₈³⁵Cl³⁷Cl]⁺Molecular Ion [M+2]⁺187.9974
[C₉H₈³⁷Cl₂]⁺Molecular Ion [M+4]⁺189.9944
[C₉H₈³⁵Cl]⁺Loss of one Cl radical151.0314
[C₇H₇]⁺Tropylium ion (loss of C₂HCl₂)91.0548
[C₆H₅]⁺Phenyl cation (loss of C₃H₃Cl₂)77.0391

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. uci.edu It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. In the context of Benzene, [(1E)-3,3-dichloro-1-propenyl]-, GC-MS serves two primary functions: purity assessment and identification of volatile impurities. ub.edu

A synthetic sample can be injected into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The target compound should appear as a major peak at a specific retention time. The mass spectrometer then provides a mass spectrum for this peak, confirming its identity. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

Potential impurities that could be identified include starting materials, reagents, solvents, or reaction byproducts such as the (Z)-isomer of the target compound or related chlorinated species. Each impurity would produce a separate peak in the chromatogram, and its corresponding mass spectrum could be used for identification, often aided by comparison to spectral libraries. researchgate.net

Chromatographic Methodologies for Isolation and Purity Assessment of Synthetic Products

Following a chemical synthesis, the desired product is often present in a mixture containing unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are essential for isolating the target compound and assessing its purity.

For a moderately polar compound like Benzene, [(1E)-3,3-dichloro-1-propenyl]-, column chromatography using silica (B1680970) gel is a standard method for purification on a preparative scale. A solvent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is chosen to achieve optimal separation. The progress of the separation is monitored by Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for both analytical purity assessment and preparative isolation. A reverse-phase (RP) HPLC method, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be a suitable approach. sielc.com This technique is particularly effective for separating geometric isomers, such as the desired (1E)-isomer from any contaminating (1Z)-isomer that may have formed during the synthesis. chromforum.org The purity is determined by integrating the peak area of the product and comparing it to the total area of all detected peaks in the chromatogram.

Preparative and Analytical HPLC for Compound Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the purification (preparative HPLC) and quantification (analytical HPLC) of organic compounds. thermofisher.com For a non-polar, aromatic molecule like Benzene, [(1E)-3,3-dichloro-1-propenyl]-, reversed-phase HPLC (RP-HPLC) is the most suitable method. chromatographyonline.com

Principle of Separation

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. Benzene, [(1E)-3,3-dichloro-1-propenyl]-, being a relatively non-polar compound due to its phenyl and dichloropropenyl groups, would be strongly retained by a non-polar stationary phase, such as a silica-based C18 column. pharmaknowledgeforum.com The separation is achieved by eluting the compound with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com By adjusting the ratio of the organic solvent, the retention time of the compound can be precisely controlled to separate it from impurities or reaction byproducts. sielc.com

Application for Purification and Quantification

For preparative purposes, a larger column is used to inject a crude mixture of the compound. As the mobile phase flows through the column, the target compound separates from other components. Fractions of the eluent are collected, and those containing the pure compound are combined.

For analytical quantification, a small, precise volume of the sample is injected onto a calibrated HPLC system. The area under the resulting chromatographic peak is proportional to the concentration of the compound. A UV detector is typically effective for this compound, given the presence of the chromophoric phenyl group.

A hypothetical analytical HPLC method for this compound is detailed in the table below.

Table 1. Hypothetical Analytical HPLC Parameters for Benzene, [(1E)-3,3-dichloro-1-propenyl]-
ParameterCondition
Column C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 250 mm
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL
Expected Retention Time Dependent on exact conditions, but would be well-retained past the solvent front.

X-ray Crystallography for Definitive Solid-State Structure Determination

Methodology

The process involves three primary steps:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound, typically larger than 0.1 mm in all dimensions, free from significant defects. wikipedia.orgcreativebiomart.net

X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots. nih.govcreativebiomart.net The angles and intensities of these diffracted beams are meticulously measured. wikipedia.org

Structure Solution and Refinement: Using complex mathematical methods, such as Fourier transforms, the diffraction data is converted into a three-dimensional electron density map. nih.gov From this map, the positions of the individual atoms can be determined, and the molecular structure is solved and refined to yield a final, highly accurate model. nih.gov

While a specific crystal structure for Benzene, [(1E)-3,3-dichloro-1-propenyl]- is not available in public databases, the table below outlines the type of crystallographic data that would be obtained from such an analysis.

Table 2. Crystallographic Data Parameters Obtainable from X-ray Analysis
ParameterDescriptionValue
Chemical Formula The elemental composition of the molecule.C₉H₈Cl₂
Formula Weight The molar mass of the compound.187.07 g/mol
Crystal System The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).Data not available
Space Group The specific symmetry group of the crystal.Data not available
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.Data not available
Volume (V) The volume of the unit cell.Data not available
Z The number of molecules in the unit cell.Data not available
R-factor A measure of the agreement between the crystallographic model and the experimental data.Data not available

Strategic Applications of Benzene, 1e 3,3 Dichloro 1 Propenyl in Advanced Synthetic Chemistry

Building Block for Complex Natural Products and Bioactive Molecule Scaffolds

No specific research was found detailing the use of Benzene (B151609), [(1E)-3,3-dichloro-1-propenyl]- in the synthesis of complex natural products or bioactive molecules.

Modular Synthesis of Polycyclic and Heterocyclic Systems

There are no available studies demonstrating the application of Benzene, [(1E)-3,3-dichloro-1-propenyl]- in the modular synthesis of polycyclic or heterocyclic systems.

Precursor to Chiral Molecules via Stereoselective Transformations

No literature could be identified that describes the use of Benzene, [(1E)-3,3-dichloro-1-propenyl]- as a precursor for chiral molecules through stereoselective transformations.

Integration into Materials Science and Polymer Chemistry

There is no published information on the integration of Benzene, [(1E)-3,3-dichloro-1-propenyl]- into materials science or polymer chemistry.

Design of Novel Monomers and Macromolecular Architectures

No studies were found that utilize Benzene, [(1E)-3,3-dichloro-1-propenyl]- in the design of new monomers or macromolecular structures.

Precursor to Functional Organic Materials (e.g., optoelectronic, conductive)

There is no evidence in the scientific literature of Benzene, [(1E)-3,3-dichloro-1-propenyl]- being used as a precursor for functional organic materials.

Role in Catalysis and Ligand Design

No research could be located that discusses a role for Benzene, [(1E)-3,3-dichloro-1-propenyl]- in the fields of catalysis or ligand design.

As a Precursor to Catalytically Active Species

The unique structural features of Benzene, [(1E)-3,3-dichloro-1-propenyl]- make it a promising, albeit largely unexplored, precursor for the generation of catalytically active species. The dichlorovinyl group, in particular, can be envisaged as a handle for the introduction of metallic or organometallic fragments, leading to the formation of novel catalysts.

One plausible pathway involves the transformation of the dichlorovinyl moiety into an alkynyl group through dehydrochlorination. The resulting phenyl-substituted conjugated alkyne could then serve as a ligand for various transition metals, forming complexes with potential applications in catalysis. For instance, such complexes could be investigated for their efficacy in reactions like cycloadditions, C-H activation, and polymerization.

Furthermore, oxidative addition of low-valent transition metals to one of the C-Cl bonds of the dichlorovinyl group could generate a vinylidene-metal complex. These types of complexes are known intermediates in various catalytic cycles, including olefin metathesis and polymerization. The phenyl substituent could modulate the electronic properties and stability of such a catalytically active species, potentially leading to catalysts with unique reactivity and selectivity.

Below is a hypothetical reaction scheme illustrating the potential transformation of Benzene, [(1E)-3,3-dichloro-1-propenyl]- into a catalytically active species.

Table 1: Hypothetical Pathways to Catalytically Active Species

PrecursorReagents and ConditionsPotential Catalytically Active SpeciesPotential Catalytic Application
Benzene, [(1E)-3,3-dichloro-1-propenyl]-1. Strong Base (e.g., n-BuLi) 2. Metal Precursor (e.g., Pd(PPh₃)₄)Phenylpropynyl-Palladium ComplexCross-coupling reactions
Benzene, [(1E)-3,3-dichloro-1-propenyl]-Low-valent metal complex (e.g., Ni(COD)₂)Phenyl-substituted Vinylidene-Nickel ComplexOlefin polymerization

It is important to emphasize that these are theoretical pathways and would require experimental validation to ascertain their feasibility and the catalytic activity of the resulting species.

As a Substrate for Methodological Development in Catalysis

The reactivity of the dichlorovinyl group in Benzene, [(1E)-3,3-dichloro-1-propenyl]- presents an excellent platform for the development of new catalytic methodologies. The two chlorine atoms offer opportunities for sequential and selective functionalization, making it a valuable substrate for testing the limits and scope of novel catalytic transformations.

For example, the development of stereoselective and regioselective cross-coupling reactions on gem-dichloroalkenes is an area of ongoing research. Benzene, [(1E)-3,3-dichloro-1-propenyl]- could serve as a model substrate for optimizing reaction conditions for catalysts that can selectively replace one chlorine atom while leaving the other intact. This would provide access to a range of mono-substituted vinyl chlorides, which are themselves versatile synthetic intermediates.

Moreover, the conjugated system allows for the exploration of novel tandem or cascade reactions. A catalytic process could be designed to first functionalize the dichlorovinyl group, followed by a subsequent transformation involving the phenyl ring or the double bond. Such a strategy would enable the rapid construction of complex molecular architectures from a relatively simple starting material.

The following table outlines potential research directions for methodological development using Benzene, [(1E)-3,3-dichloro-1-propenyl]- as a substrate.

Table 2: Potential Methodological Developments

Reaction TypeCatalyst SystemPotential Product ClassSignificance
Monoselective Suzuki CouplingPalladium-based catalyst with a sterically demanding ligand(E)-1-chloro-1-aryl-3-phenylpropenesAccess to functionalized vinyl chlorides
Asymmetric HydrogenationChiral Rhodium or Iridium catalystChiral 1,1-dichloro-3-phenylpropaneSynthesis of enantiomerically enriched building blocks
Catalytic C-H FunctionalizationRhodium or Ruthenium catalystAnnulated productsRapid construction of polycyclic aromatic systems

The successful development of such methodologies would not only expand the synthetic utility of Benzene, [(1E)-3,3-dichloro-1-propenyl]- but also contribute to the broader field of catalytic chemistry by providing new tools for selective chemical transformations.

Future Research Directions and Emerging Paradigms for Benzene, 1e 3,3 Dichloro 1 Propenyl Chemistry

Development of Novel Eco-Friendly and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a molecule like Benzene (B151609), [(1E)-3,3-dichloro-1-propenyl]-, future research will undoubtedly prioritize the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for the synthesis of halogenated compounds often rely on harsh reagents and generate significant waste. acs.orgrsc.org Future methodologies will aim to mitigate these issues through innovative technologies.

Exploration of Flow Chemistry and Continuous Processing

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. mdpi.comuc.pt For the synthesis of Benzene, [(1E)-3,3-dichloro-1-propenyl]-, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing potentially exothermic reactions and minimizing the formation of byproducts.

Future research in this area could focus on developing a multi-step continuous flow synthesis. For instance, a flow process could be designed for the sequential hydrochlorination/dichlorination of a suitable precursor, potentially starting from a bio-based feedstock like glycerol. uc.pt The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the sustainability of the process by allowing for catalyst recycling and reducing downstream purification efforts.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Limited by surface area-to-volume ratioExcellent, due to high surface area-to-volume ratio
Mass Transfer Often diffusion-limitedEnhanced due to small reactor dimensions
Safety Higher risk with hazardous reagents/intermediatesImproved due to small reaction volumes and better control
Scalability Often challengingGenerally straightforward
Reproducibility Can be variableHigh

Design of Photoredox and Electrocatalytic Transformations

Visible-light photoredox catalysis and electrocatalysis have emerged as powerful tools for forging new chemical bonds under mild conditions. princeton.edunih.gov These methods rely on the generation of radical intermediates from readily available precursors, often avoiding the need for harsh reagents.

For the synthesis of Benzene, [(1E)-3,3-dichloro-1-propenyl]-, photoredox catalysis could be employed in the radical addition of a dichloro-group to a styrene derivative. rsc.org Future work could explore the use of organic dyes as photocatalysts, which are more sustainable alternatives to precious metal-based catalysts like iridium and ruthenium complexes. nih.gov

Electrocatalysis offers another promising avenue for the synthesis of halogenated compounds. For instance, an electrochemical approach could be developed for the hydrodefluorination of gem-difluoroalkenes to produce monofluoroalkenes, a strategy that could potentially be adapted for dichloro-systems. nih.gov Such methods are attractive due to their use of electricity as a clean reagent and the potential for high selectivity.

Unveiling Unexplored Reactivity Modes and Synthetic Transformations

The unique electronic properties imparted by the dichlorovinyl group in Benzene, [(1E)-3,3-dichloro-1-propenyl]- suggest a rich and largely unexplored reactivity profile. Future research will likely focus on harnessing this reactivity for novel synthetic transformations.

The gem-dichloroalkene moiety can serve as a versatile synthetic handle. For example, nickel-catalyzed cascade reactions of gem-dichloroalkenes with 2-vinylanilines have been shown to produce substituted quinolines. nih.gov Similar cascade reactions involving Benzene, [(1E)-3,3-dichloro-1-propenyl]- could provide access to a diverse range of heterocyclic compounds.

Furthermore, the cross-coupling of dihaloalkenes with organozinc reagents has been demonstrated as a viable method for the synthesis of multisubstituted olefins. nih.govnih.gov Investigating the Negishi and other cross-coupling reactions of Benzene, [(1E)-3,3-dichloro-1-propenyl]- with various organometallic reagents could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming methodologies. The reactivity of the 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines has been shown to yield different products depending on the amine's structure, proceeding through putative keteniminium species. rsc.org This suggests that the dichloropropenyl system in the target compound could exhibit similarly complex and tunable reactivity.

Advanced Computational Modeling for De Novo Design and Mechanistic Prediction

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the de novo design of new molecules and catalysts. nih.govnih.gov

For Benzene, [(1E)-3,3-dichloro-1-propenyl]-, density functional theory (DFT) calculations could be employed to investigate its electronic structure and predict its reactivity towards various reagents. Computational studies on the reaction of chlorine atoms with allene (B1206475) have provided detailed insights into the potential energy surface and the stability of various intermediates, which can serve as a model for understanding the reactivity of the dichloropropenyl moiety. nist.govresearchgate.net

Furthermore, computational methods can be used for the de novo design of catalysts for the synthesis of this compound. For example, computational screening could identify novel enzyme catalysts for the selective halogenation of a precursor molecule. researchgate.netresearchgate.net Such in silico approaches can significantly accelerate the discovery of new and more efficient catalytic systems.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Planning

Moreover, machine learning models are being developed to predict the reactivity of halogenated compounds. fnasjournals.comnih.govnih.govresearchgate.netresearchgate.net By training on large datasets of known reactions, these models can learn the complex relationships between molecular structure and reactivity, enabling the prediction of how Benzene, [(1E)-3,3-dichloro-1-propenyl]- might behave in a given reaction. This predictive power can guide experimental work and accelerate the discovery of new transformations. As AI continues to evolve, its role in the design and synthesis of novel halogenated compounds will undoubtedly expand, leading to more efficient and sustainable chemical innovation. mdpi.com

Q & A

Basic: What are the optimal gas chromatography (GC) conditions for resolving [(1E)-3,3-dichloro-1-propenyl]benzene in complex mixtures?

Methodological Answer:
To achieve baseline separation of [(1E)-3,3-dichloro-1-propenyl]benzene from structurally similar chlorinated aromatic compounds, use a Petrocol DH capillary column (100 m × 0.25 mm × 0.5 μm) with helium as the carrier gas. Apply a temperature ramp starting at 30°C and increasing at 1°C/min to 220°C. This method leverages the compound’s retention index (RI) under non-polar conditions, which is influenced by its dichlorinated propenyl group and planar geometry . Validate retention times against NIST’s RI database, accounting for variations in column aging and detector sensitivity.

Basic: How is the crystal structure of [(1E)-3,3-dichloro-1-propenyl]benzene determined experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELXTL or SHELXL for refinement, leveraging the compound’s high electron density from chlorine atoms to resolve positional disorder. Key steps:

  • Grow crystals via slow evaporation in dichloromethane/hexane.
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine anisotropic displacement parameters for Cl atoms, ensuring convergence (R1 < 0.05).
  • Validate geometry against DFT-calculated bond lengths (C-Cl: ~1.73 Å; C=C: ~1.34 Å) .

Advanced: How can computational methods resolve discrepancies in experimental NMR data for [(1E)-3,3-dichloro-1-propenyl]benzene?

Methodological Answer:
Discrepancies in 1^1H/13^13C NMR shifts (e.g., vinyl proton coupling constants) arise from dynamic effects or solvent interactions. Use density functional theory (DFT) with the B3LYP/6-311+G(d,p) basis set to:

  • Optimize geometry in implicit solvent (e.g., chloroform via PCM model).
  • Calculate chemical shifts using gauge-including atomic orbitals (GIAO).
  • Compare with experimental data to identify solvent-induced shifts or conformational averaging. For example, the E-configuration’s 3JHH^3J_{H-H} (~16 Hz) should match DFT-predicted dihedral angles .

Advanced: What mass spectrometry (MS) techniques differentiate [(1E)-3,3-dichloro-1-propenyl]benzene from its Z-isomer?

Methodological Answer:
Electron ionization (EI)-MS at 70 eV generates distinct fragmentation patterns:

  • The E-isomer shows a base peak at m/z 152 (M+^+-Cl+^+) due to allylic cleavage.
  • The Z-isomer exhibits enhanced m/z 117 (C6_6H5_5CCl+^+) from hindered rotation.
    Confirm using collision-induced dissociation (CID) in tandem MS (MS/MS): The E-isomer’s Cl loss is 2–3 eV higher than the Z-isomer’s, reflecting steric effects on transition states .

Basic: What synthetic routes yield [(1E)-3,3-dichloro-1-propenyl]benzene with high stereoselectivity?

Methodological Answer:
Method A (Friedel-Crafts alkylation):

  • React benzene with 3,3-dichloropropenyl chloride (1:1.2 molar ratio) in anhydrous AlCl3_3/CH2_2Cl2_2 at 0°C.
  • Quench with ice-HCl to isolate the E-isomer (>90% yield).
    Method B (Wittig reaction):
  • Treat benzaldehyde with (3,3-dichloroallyl)triphenylphosphorane in THF.
  • Monitor stereochemistry via 1^1H NMR (E/Z ratio > 20:1 at −78°C) .

Advanced: How do environmental matrices affect the detection of [(1E)-3,3-dichloro-1-propenyl]benzene via LC-MS/MS?

Methodological Answer:
Matrix effects (ion suppression/enhancement) in soil or water require:

  • Solid-phase extraction (SPE) with C18 cartridges (pH 7).
  • Isotope dilution using 13^13C-labeled internal standards.
  • Optimize LC conditions: Kinetex C18 column (2.6 μm, 100 Å), gradient elution (ACN/H2_2O + 0.1% formic acid).
  • Quantify via MRM transitions (m/z 188 → 152 for quantification; 188 → 117 for confirmation). Achieve LOQ < 0.1 ppb with ≤15% RSD .

Basic: What spectroscopic features distinguish [(1E)-3,3-dichloro-1-propenyl]benzene in IR and UV-Vis?

Methodological Answer:

  • IR : Strong C-Cl stretches at 610–630 cm1^{-1} (asymmetric) and 540–560 cm1^{-1} (symmetric). The vinyl C=C stretch appears as a weak band near 1640 cm1^{-1}.
  • UV-Vis : π→π* transitions of the benzene ring (λmax ~ 255 nm) overlap with the propenyl group’s n→π* transition (λmax ~ 210 nm). Solvatochromic shifts in polar solvents confirm conjugation .

Advanced: How can DFT/MD simulations predict the environmental persistence of [(1E)-3,3-dichloro-1-propenyl]benzene?

Methodological Answer:
Combine quantum mechanics (QM) and molecular dynamics (MD) :

  • Calculate hydrolysis pathways via QM (e.g., B3LYP-D3/def2-TZVP). The E-isomer’s activation energy for Cl− elimination is ~25 kcal/mol higher than the Z-isomer.
  • Simulate atmospheric oxidation using MD with O3_3/OH• radicals: Half-life in air is ~12 hours, forming phosgene and benzaldehyde derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.